molecular formula C10H6ClF3O2 B2495000 4-Chloro-2-(trifluoromethyl)cinnamic acid CAS No. 773132-29-9

4-Chloro-2-(trifluoromethyl)cinnamic acid

Cat. No. B2495000
CAS RN: 773132-29-9
M. Wt: 250.6
InChI Key: BRANIBQNEDUUCX-DUXPYHPUSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-2-(trifluoromethyl)cinnamic acid and its derivatives can be accomplished through various methods. One approach involves the reaction of 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones with sodium azide to produce highly functionalized CF3-1,2,3-triazoles, indicating a pathway to synthesize cinnamic acids with trifluoromethyl groups (Usachev et al., 2011). Another method involves the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, suggesting a versatile approach for synthesizing various cinnamic acid derivatives (Chiriac et al., 2005).

Molecular Structure Analysis

The molecular structure of trans-4-(trifluoromethyl) cinnamic acid has been analyzed through crystallography, revealing a triclinic space group with significant changes in the volume of the unit cell upon cooling, indicative of a phase transition. This structure is stabilized by O–H⋯O hydrogen bonding and C–H⋯O interactions, providing insights into the compound's stability and reactivity (Howard & Sparkes, 2008).

Chemical Reactions and Properties

This compound participates in various chemical reactions. For instance, its halogenation by chloroperoxidase in the presence of hydrogen peroxide and Cl- or Br- results in halogenated products, demonstrating the compound's reactivity towards enzymatic catalysis (Yamada et al., 1985). Additionally, superacid-catalyzed reactions involve the formation of dicationic intermediates (superelectrophiles), leading to chalcone-type or indanone products, further illustrating the compound's versatility in chemical transformations (Rendy et al., 2004).

Physical Properties Analysis

The physical properties of this compound are closely linked to its molecular structure. The phase transition observed through differential scanning calorimetry at around 132/131 K (cooling/heating) highlights the compound's distinct physical behavior under temperature changes (Howard & Sparkes, 2008).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity in superacid-catalyzed reactions and halogenation processes, indicate a high degree of reactivity and the potential for diverse chemical transformations. These properties are influenced by the presence of the trifluoromethyl group, which can enhance the compound's electrophilic character, and the chloro group, which may participate in various substitution reactions (Rendy et al., 2004; Yamada et al., 1985).

Scientific Research Applications

Photodimerization Studies

4-Chloro-2-(trifluoromethyl)cinnamic acid has been studied for its photodimerization properties. Research shows that derivatives of trans-cinnamic acid, including chloro-derivatives, undergo photodimerization reactions under UV irradiation, leading to the formation of corresponding β-truxinic acid derivatives. These reactions are influenced by solid-state effects and deviate from first-order kinetics (Atkinson et al., 2004); (Jenkins et al., 2006).

Crystallographic Analysis

The crystal structure of trans-4-(trifluoromethyl) cinnamic acid has been determined, revealing interesting phase transitions at low temperatures. This compound undergoes a reversible phase transition, significantly affecting the volume of its unit cell (Howard & Sparkes, 2008).

Superacid-Catalyzed Reactions

In the presence of superacids, cinnamic acids, including this compound, undergo reactions leading to various products. These reactions involve dicationic intermediates and provide insights into the enhanced reactivity of adjacent electrophilic centers (Rendy et al., 2004).

Photocatalysis Research

Studies have explored the photocatalytic destruction of cinnamic acid derivatives in aqueous solutions. These studies are significant in understanding the intermediates formed during photocatalysis and the impact of contaminants like sulfate and chloride ions on the degradation pathways (Bouleghlimat et al., 2020).

Inhibitory Activity and Molecular Interaction Studies

Research on para-substituted cinnamic acid derivatives, including 4-chlorocinnamic acid, has focused on their inhibitory effects on tyrosinase. This includes studying the inhibition mechanism via UV-vis spectrum and fluorescence spectroscopy, and molecular docking (Cui et al., 2017).

properties

IUPAC Name

(E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRANIBQNEDUUCX-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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